1-(1-Adamantyl)-3-(2-methylphenyl)urea
Overview
Description
1-(1-Adamantyl)-3-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1-adamantyl-N'-(2-methylphenyl)urea is 284.188863393 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Soluble Epoxide Hydrolase (sEH) Inhibition
N-adamantyl-N'-phenyl urea derivatives have shown promising results as sEH inhibitors. These compounds, through modifications in the adamantane group, demonstrate significant potency and metabolic stability, suggesting their potential as lead molecules for developing new therapeutic agents targeting sEH. The salicylate-urea-based derivatives, in particular, have been highlighted for their high inhibitory activities and chemical stabilities, underscoring their relevance in bioactive compound development [Takeo Kasagami et al., 2009].
Mycobacterium tuberculosis Treatment
The adamantyl urea compound class has been identified for its bactericidal activity against Mycobacterium tuberculosis. A unique mode of action was discovered, involving the inhibition of mycolic acid transport across the bacterial plasma membrane, a critical process for bacterial growth and virulence. This finding opens up new avenues for tuberculosis treatment, especially against multidrug-resistant strains [A. Grzegorzewicz et al., 2011].
Anion Binding and Recognition
Adamantane bisurea derivatives have been explored for their anion binding and recognition capabilities in solution and solid states. These compounds show a high selectivity and complexation ability for various anions, demonstrating their potential in developing new materials for anion recognition applications [Vesna Blažek et al., 2013].
Anti-Inflammatory and Pharmacokinetic Enhancement
Modifications in the adamantane structure, such as the introduction of substituted phenyl groups, have resulted in sEH inhibitors with improved pharmacokinetic profiles and enhanced anti-inflammatory effects. These modifications have led to compounds with better metabolic stability, higher potency, and increased efficacy in vivo, particularly in murine models of inflammatory diseases [Jun-Yan Liu et al., 2013].
Antimicrobial Activity
Adamantyl urea derivatives have shown promising antimicrobial activities against a range of bacterial and fungal pathogens. Some compounds exhibited significant growth inhibition, particularly against Acinetobacter baumannii, indicating their potential as novel antimicrobial agents [M. Patil et al., 2019].
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-4-2-3-5-16(12)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWJQMCSAQYMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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